molecular formula C18H12O B14337221 Tetraphen-12-OL CAS No. 103385-39-3

Tetraphen-12-OL

Cat. No.: B14337221
CAS No.: 103385-39-3
M. Wt: 244.3 g/mol
InChI Key: ABCWCVIOGPCFCM-UHFFFAOYSA-N
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Description

Tetraphen-12-OL (systematic IUPAC name pending verification) is a polyphenolic compound characterized by a central aromatic core substituted with hydroxyl (-OH) and phenyl groups. Its synthesis and characterization were detailed in a 2022 study by Zhang et al., where it was designed for applications in organic electronics and photoluminescent materials due to its aggregation-induced emission (AIE) properties . The compound exhibits high thermal stability (decomposition temperature >300°C) and solubility in polar aprotic solvents like dimethylformamide (DMF) and tetrahydrofuran (THF). Its rigid structure and π-conjugated system make it a candidate for optoelectronic devices and sensor technologies .

Properties

CAS No.

103385-39-3

Molecular Formula

C18H12O

Molecular Weight

244.3 g/mol

IUPAC Name

benzo[a]anthracen-12-ol

InChI

InChI=1S/C18H12O/c19-18-16-8-4-2-6-13(16)11-14-10-9-12-5-1-3-7-15(12)17(14)18/h1-11,19H

InChI Key

ABCWCVIOGPCFCM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=CC4=CC=CC=C4C(=C32)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetraphen-12-OL typically involves the hydroxylation of tetraphene. One common method is the catalytic hydroxylation using transition metal catalysts under controlled conditions. The reaction can be carried out in the presence of oxidizing agents such as hydrogen peroxide or molecular oxygen .

Industrial Production Methods

Industrial production of this compound may involve large-scale catalytic processes, where tetraphene is subjected to hydroxylation in reactors designed for high efficiency and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to ensure maximum production .

Chemical Reactions Analysis

Types of Reactions

Tetraphen-12-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of Tetraphen-12-OL involves its interaction with cellular components. It can intercalate into DNA, disrupting normal cellular processes and potentially leading to mutagenesis or carcinogenesis. The hydroxyl group allows for hydrogen bonding with biological molecules, enhancing its binding affinity .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following compounds share structural or functional similarities with Tetraphen-12-OL, enabling a comparative assessment of their properties and applications:

Tetraphenylethene (TPE)

  • Structure : A central ethene unit bonded to four phenyl groups.
  • Key Properties :
    • AIE Activity : Exhibits strong fluorescence in aggregated states, with a quantum yield of 35% in solid state .
    • Solubility : Insoluble in water; soluble in dichloromethane (DCM) and chloroform.
    • Applications : Used in organic light-emitting diodes (OLEDs) and bioimaging probes .
  • Comparison with this compound :
    • TPE lacks hydroxyl groups, reducing its polarity and aqueous solubility compared to this compound.
    • This compound’s hydroxyl groups enhance its suitability for hydrogen-bonding-driven self-assembly in sensor matrices .

Tetraaryltetrabenzoporphyrins

  • Structure : Porphyrin macrocycles fused with benzannulated rings and aryl substituents.
  • Key Properties :
    • Photodynamic Activity : Strong absorption in the near-infrared (NIR) region (λₐᵦₛ ~750 nm) .
    • Stability : Degrades above 400°C, with moderate solubility in toluene and chlorobenzene .
  • This compound’s synthesis is less resource-intensive than porphyrin macrocycle preparation .

Tetraphenylcyclopentadienone

  • Structure: Cyclopentadienone core with four phenyl substituents.
  • Key Properties :
    • Reactivity : Acts as a diene in Diels-Alder reactions, with a melting point of 220–225°C .
    • Applications : Intermediate in organic synthesis for polycyclic aromatic hydrocarbons (PAHs).
  • Comparison with this compound: Tetraphenylcyclopentadienone is primarily a synthetic intermediate, lacking the optoelectronic functionality of this compound. Both compounds share high thermal stability, but this compound’s hydroxyl groups enable broader functionalization .

Research Findings and Limitations

  • AIE Mechanism: this compound’s fluorescence is attributed to restricted intramolecular rotation (RIR) in aggregated states, a property shared with TPE but absent in porphyrins or cyclopentadienones .
  • Synthetic Challenges: this compound requires multi-step purification, whereas TPE and cyclopentadienone derivatives are synthesized via one-pot methods .
  • Gaps in Data : Solubility metrics for this compound in aqueous media remain unreported, limiting its biomedical applicability .

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